5,5-Dicyclohexylhydantoin
Description
5,5-Dicyclohexylhydantoin (CAS: 74038-66-7) is a hydantoin derivative substituted with two cyclohexyl groups at the 5,5 positions of the imidazolidine-2,4-dione core. Hydantoins are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and material science. In contrast, structurally analogous compounds such as 5,5-diphenylhydantoin (phenytoin) and 5,5-dimethylhydantoin are well-studied. This article compares these compounds in terms of synthesis, physicochemical properties, bioactivity, and applications, highlighting key differences driven by substituent groups.
Properties
CAS No. |
74038-66-7 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
5,5-dicyclohexylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,16,17,18,19) |
InChI Key |
NKAJVJUHYABBLO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCCCC3 |
Other CAS No. |
74038-66-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
5,5-Diphenylhydantoin (Phenytoin)
- Structure : Aromatic phenyl groups at the 5,5 positions.
- Synthesis :
- Key Applications : Anticonvulsant drug for epilepsy and tonic-clonic seizures .
5,5-Dimethylhydantoin
- Structure : Small methyl groups at the 5,5 positions.
- Synthesis: Reacting acetone cyanohydrin with ammonium carbonate at 50–80°C . Halogenation (e.g., with Cl₂ or Br₂) produces biocidal derivatives like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) .
- Key Applications : Industrial disinfectants, polymer stabilizers, and organic synthesis intermediates .
5,5-Dicyclohexylhydantoin
- Limited synthesis or application data exists.
Physicochemical Properties
- Diphenylhydantoin : High lipophilicity aids blood-brain barrier penetration, critical for anticonvulsant activity .
- Dimethylhydantoin : Hydrophilic derivatives (e.g., hydroxylated forms) enhance water solubility for industrial use .
Anticonvulsant Activity
- Diphenylhydantoin: Clinically used to treat epilepsy. Inhibits voltage-gated sodium channels, stabilizing neuronal membranes . Conjugated to spinorphin peptides, it retains anticonvulsant activity in the 6-Hz test (model for drug-resistant epilepsy) .
- Dimethylhydantoin: No direct anticonvulsant efficacy. However, spinorphin conjugates with dimethylhydantoin showed activity in the ivPTZ test, though less than phenyl analogs .
Antimicrobial and Antioxidant Properties
- Dimethylhydantoin Derivatives: Halogenated forms (e.g., DCDMH) are potent biocides, disrupting microbial cell membranes .
Industrial vs. Pharmaceutical Utility
| Parameter | 5,5-Diphenylhydantoin | 5,5-Dimethylhydantoin |
|---|---|---|
| Primary Sector | Pharmaceuticals | Industrial Chemistry |
| Key Products | Antiepileptic drugs | Disinfectants, polymer additives |
| Market Scope | Niche (specialty drugs) | Broad (water treatment, plastics) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
